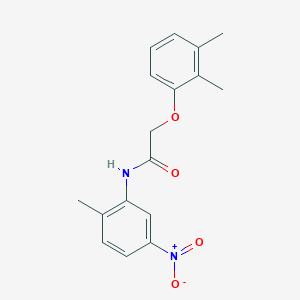

3-(4-溴苯基)-5-(4-甲氧基苄基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 3-(4-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole often involves the reaction of bromobenzyl and methoxybenzyl precursors with heterocyclic rings. For example, one study detailed the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, utilizing NMR and IR spectroscopy for characterization and employing DFT methods for molecular analysis (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including methoxybenzyl modifications, shows varied arrangements impacting their physical properties. In one study, crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones were analyzed, revealing V-shaped configurations and planarity differences that influence solid-state molecular packing (Khan et al., 2014).

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazole core can undergo various chemical reactions, producing materials with potential antimicrobial activities. For instance, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized and showed varying degrees of antibacterial activity against Gram-negative bacteria (Rehman et al., 2018).

Physical Properties Analysis

The liquid crystalline properties of mesogenic materials based on 1,3,4-oxadiazole with methoxybenzylidene groups have been studied, indicating that the presence of nitro and alkoxy groups can significantly influence mesophase behavior and thermal stability (Abboud et al., 2017).

Chemical Properties Analysis

The introduction of methoxyphenyl and bromobenzyl groups into the 1,3,4-oxadiazole framework alters its chemical properties, as seen in the synthesis of derivatives showing enhanced anticonvulsant activities. The modification of the oxadiazole ring with amino groups and specific substituents can mediate effects through benzodiazepine receptor mechanisms, highlighting the compound's therapeutic potential (Zarghi et al., 2008).

科学研究应用

抗菌和抗真菌活性

合成和生物学评估

研究表明,合成了与 3-(4-溴苯基)-5-(4-甲氧基苄基)-1,2,4-恶二唑相关的衍生物,并评估了它们的抗菌活性。例如,Kaneria 等人 (2016) 合成了新型 3-(4-溴苄基)-5-(噻吩-2-基)-4H-1,2,4-三唑衍生物,并筛选了它们对各种细菌和真菌菌株的抗菌活性,展示了这些化合物在抗菌研究中的潜力 (Kaneria 等人,2016).

抗氧化剂和自由基清除活性

天然来源和合成类似物

与目标化合物结构相关的溴苯酚衍生物已从红藻红毛菜等天然来源中分离出来。这些化合物已表现出显着的抗氧化活性,表明类似结构有可能被探索其自由基清除能力。Li 等人 (2011) 和 Li 等人 (2012) 鉴定并分离了对 DPPH 自由基和 ABTS 自由基具有有效清除活性的溴苯酚,突出了这些化合物在抗氧化剂研究中的相关性 (Li、Li、Gloer 和 Wang,2011),(Li、Li、Gloer 和 Wang,2012).

光学和电子特性

光电合成和表征

1,3,4-恶二唑衍生物的光学和电子特性已被探索用于光电学中的潜在应用。Chandrakantha 等人 (2011) 合成了一系列 1,3,4-恶二唑衍生物,并使用开孔光阑 z 扫描实验表征了它们的非线性光学性。该研究表明此类化合物可用于开发光学限幅器和其他光电应用 (Chandrakantha 等人,2011).

缓蚀

在缓蚀中的应用

恶二唑衍生物在硫酸介质中对低碳钢的缓蚀效率已得到研究,表明这些化合物在工业防腐中的潜在应用。Bouklah 等人 (2006) 证明 2,5-双(4-甲氧基苯基)-1,3,4-恶二唑作为一种优异的缓蚀剂,该研究深入了解了与其抑制行为相关的热力学性质 (Bouklah、Hammouti、Lagrenée 和 Bentiss,2006).

未来方向

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry, with many researchers exploring their potential uses in drug development . This specific compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents .

属性

IUPAC Name |

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYILRULRCHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)

![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)